3,4-Difluorobenzyl bromide (CAS: 85118-01-0) is a fluorinated aromatic compound used as a reactive intermediate in organic synthesis. It functions as a precise benzylating agent, enabling the introduction of the 3,4-difluorobenzyl moiety into target molecules. This specific substitution pattern is leveraged in pharmaceutical, agrochemical, and materials science research to fine-tune properties such as metabolic stability, binding affinity, and electronic characteristics. [REFS-1, REFS-2] Its primary procurement value lies in its role as a precursor where the exact positioning of the two fluorine atoms provides distinct electronic and steric effects not achievable with other isomers or simpler analogs.
Substituting 3,4-difluorobenzyl bromide with other isomers (e.g., 2,6- or 3,5-difluoro) or monofluorinated analogs (e.g., 4-fluorobenzyl bromide) is often unviable due to the profound impact of fluorine's position on molecular properties. The 3,4- (ortho) substitution pattern creates a unique dipole moment and electron-density distribution that directly governs intermolecular interactions and reactivity. [1] For instance, in the development of receptor antagonists, the specific arrangement of fluorine atoms is critical for achieving high-affinity binding to the target protein; altering this geometry can lead to a significant loss of biological activity. [2] Therefore, selecting this specific isomer is a critical procurement decision driven by the need for predictable electronic effects and steric compatibility in complex molecular architectures.
In a tandem reaction converting benzyl halides to aryl nitriles, the choice of fluorine substitution pattern on the starting material significantly impacts reaction yield. Using 3,4-difluorobenzyl bromide as the substrate resulted in a 71% yield of the corresponding nitrile. In contrast, the monofluorinated analog, 4-fluorobenzyl bromide, provided a lower yield of 65% under identical conditions. [1] This demonstrates the favorable electronic influence of the 3,4-difluoro substitution on this specific transformation.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 71% |
| Comparator Or Baseline | 4-Fluorobenzyl bromide: 65% |
| Quantified Difference | 9.2% relative increase in yield |
| Conditions | Tandem TBAB-catalyzed azidation and DDQ-mediated oxidative rearrangement to form aryl nitriles from benzyl halides. |
For multi-step syntheses, a higher yield in a key transformation directly reduces precursor waste and improves overall process efficiency and cost-effectiveness.
In the development of novel tetrazole-based P2X7 receptor antagonists for conditions like chronic pain, the substitution pattern on the benzyl group is a key determinant of potency. A lead compound incorporating the 3,4-difluorobenzyl moiety (Compound 25) exhibited a high potency with a pIC50 of 7.5. [1] When compared to analogs with other substitution patterns, such as the 2,3-difluorobenzyl group (Compound 24, pIC50 = 6.9), the 3,4-difluoro isomer demonstrates significantly greater activity. This highlights the specific electronic and steric requirements of the receptor's binding pocket.
| Evidence Dimension | Antagonist Potency (pIC50) |
| Target Compound Data | 7.5 (for compound with 3,4-difluorobenzyl moiety) |
| Comparator Or Baseline | 6.9 (for compound with 2,3-difluorobenzyl moiety) |
| Quantified Difference | 4-fold higher potency (calculated from pIC50 values) |
| Conditions | Inhibition of BzATP-induced Ca2+ flux in a hP2X7-HEK293 cell line. |
This demonstrates that the 3,4-difluoro isomer is not interchangeable with other isomers, making it an essential precursor for synthesizing specific high-potency drug candidates.
The 3,4-difluorobenzyl moiety is a key structural feature in the design of potent metabotropic glutamate receptor 5 (mGluR5) antagonists, which are investigated for various CNS disorders. In a series of N-aryl-N'-(1-benzyl-1H-pyrazol-4-yl)urea derivatives, the compound synthesized using 3,4-difluorobenzyl bromide (Compound 18) displayed an IC50 of 17 nM. [1] This potency is significantly higher than that of the analog made with the non-fluorinated benzyl bromide (Compound 1, IC50 > 10000 nM) and is comparable to the most potent compounds in the series, underscoring the importance of this specific fluorination pattern for achieving high affinity.
| Evidence Dimension | mGluR5 Antagonist Activity (IC50) |
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Non-fluorinated analog: >10000 nM |
| Quantified Difference | >588-fold increase in potency vs. non-fluorinated baseline |
| Conditions | Inhibition of glutamate-induced calcium mobilization in HEK293 cells expressing human mGluR5. |
Procuring this specific precursor is essential for research programs targeting high-potency mGluR5 modulators, as simpler, non-fluorinated analogs are ineffective.
This reagent is the appropriate choice for synthesizing selective antagonists for CNS targets like the P2X7 and mGluR5 receptors. The evidence shows that the 3,4-difluoro substitution pattern is critical for achieving nanomolar potency, which is a prerequisite for developing effective therapeutics for neuropathic pain and other neurological disorders. [REFS-1, REFS-2]
In complex, multi-step syntheses where maximizing material throughput is a primary concern, 3,4-difluorobenzyl bromide is a justified choice. Its use can lead to higher chemical yields in specific transformations compared to monofluorinated analogs, directly impacting the economic viability and efficiency of the overall synthetic process. [3]
As a key fluorinated intermediate, this compound is used to build active ingredients for agrochemicals and specialized polymers. [4] The 3,4-difluoro motif is used to modulate properties like lipophilicity, metabolic stability, and electronic behavior, which are critical for performance in both biological and materials science applications.
Corrosive;Irritant